4-(2-Chlorobenzyl)thiomorpholine

Beschreibung

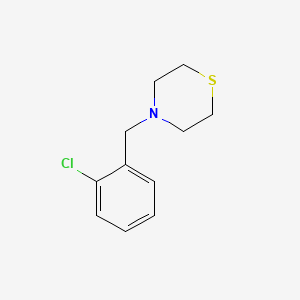

4-(2-Chlorobenzyl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered ring containing one sulfur atom and one nitrogen atom, substituted at the nitrogen with a 2-chlorobenzyl group. This compound is structurally distinct from morpholine analogues due to the presence of sulfur, which enhances lipophilicity and alters metabolic stability . It has been studied in medicinal chemistry contexts, particularly as a selective inhibitor of cytochrome P450 2A13 (CYP2A13), a target for chemoprevention in lung-related pathologies . Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, similar to other benzyl-substituted thiomorpholines .

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSOOSSGZBVQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324545 | |

| Record name | 4-[(2-chlorophenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

414873-32-8 | |

| Record name | 4-[(2-chlorophenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chlorobenzyl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated products, modified benzyl derivatives.

Substitution: Amino or thiol-substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Chlorobenzyl)thiomorpholine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Chlorobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

4-(2-Chlorobenzyl)morpholine

4-(4-Nitrophenyl)thiomorpholine

- Structural Difference : Substituted with a 4-nitrophenyl group instead of 2-chlorobenzyl.

- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .

- Solid-State Properties : Forms centrosymmetric dimers through weak C–H···O hydrogen bonds, unlike this compound, which lacks nitro groups capable of such interactions .

- Applications: Primarily a precursor for 4-thiomorpholinoaniline in antidiabetic and antimycobacterial drug development .

4-(4-Chlorophenyl)thiazol-2-yl-morpholine

4-(4-Bromo-2-Chloro-Benzenesulfonyl)-Thiomorpholine

- Structural Difference : Incorporates a benzenesulfonyl group with bromo and chloro substituents.

- Applications : Used in medicinal chemistry for its sulfonyl group, which enhances binding affinity to proteolytic enzymes. The sulfonyl group also increases aqueous solubility compared to the benzyl-substituted analogue .

Key Comparative Data Table

Biologische Aktivität

4-(2-Chlorobenzyl)thiomorpholine is a compound featuring a thiomorpholine ring substituted with a chlorobenzyl group. This unique structure has drawn interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

- Molecular Formula : C₁₁H₁₄ClN₁S

- Molecular Weight : Approximately 245.73 g/mol

Research indicates that this compound interacts with biological systems through specific mechanisms, including:

- Binding Affinity : Investigations into its binding to receptors or enzymes are crucial for understanding its pharmacodynamics and potential therapeutic uses.

- Nucleophilic Substitutions : The thiomorpholine ring can undergo various chemical reactions, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Studies have shown that derivatives of thiomorpholine, including this compound, exhibit significant antimicrobial activity. Key findings include:

Cytotoxicity Studies

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable toxicity profile compared to other compounds in its class. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate lower toxicity levels, which is promising for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds. The following table summarizes related compounds and their structural similarities to this compound:

| Compound Name | Structure Type | Similarity Score |

|---|---|---|

| 4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide | Thiomorpholine derivative | 0.88 |

| 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide | Thiomorpholine derivative | 0.88 |

| 4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide | Thiomorpholine derivative | 0.82 |

| 4-Phenylthiomorpholine 1,1-dioxide | Thiomorpholine derivative | 0.88 |

These compounds share structural similarities but exhibit different biological activities due to variations in substituents on the thiomorpholine ring.

Case Studies

Several case studies have highlighted the effectiveness of thiomorpholine derivatives:

- Case Study A : A study evaluated the antibacterial effects of various thiomorpholine derivatives against Staphylococcus aureus, showing that modifications in substituents significantly impacted potency.

- Case Study B : Research on antifungal activity against Candida albicans demonstrated that certain derivatives exhibited promising results, suggesting a pathway for further development.

Future Research Directions

Given the preliminary findings on the biological activity of this compound, future research may focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Derivatives Exploration : Investigating additional derivatives could lead to more potent and selective agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.